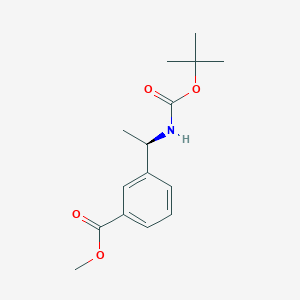
(R)-N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride is a chemical compound with a complex structure that includes a phenyl group, a methylphenoxy group, and a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride typically involves several steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with a suitable halogenating agent to form 4-methylphenyl halide.
Nucleophilic Substitution: The 4-methylphenyl halide undergoes a nucleophilic substitution reaction with a phenylpropan-1-amine derivative to form the intermediate compound.
Methylation: The intermediate compound is then methylated using a methylating agent such as methyl iodide.
Hydrochloride Formation: Finally, the methylated compound is treated with hydrochloric acid to form the hydrochloride salt of (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and methylphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-N-Methyl-3-(4-bromophenoxy)-3-phenylpropan-1-amine Hydrochloride: Similar structure but with a bromine atom instead of a methyl group.
(3R)-N-Methyl-3-(4-chlorophenoxy)-3-phenylpropan-1-amine Hydrochloride: Similar structure but with a chlorine atom instead of a methyl group.
(3R)-N-Methyl-3-(4-hydroxyphenoxy)-3-phenylpropan-1-amine Hydrochloride: Similar structure but with a hydroxyl group instead of a methyl group.
Uniqueness
The uniqueness of (3R)-N-Methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H22ClNO |
|---|---|
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
(3R)-N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1 |
InChI-Schlüssel |
JVGQLTAODNXGTO-UNTBIKODSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)O[C@H](CCNC)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(CCNC)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13840011.png)
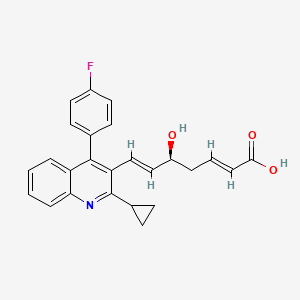
![tert-butyl (2R)-1-[(2S)-2-[[(2R)-1-butoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B13840022.png)
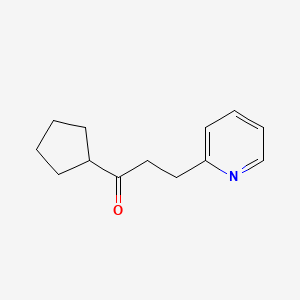
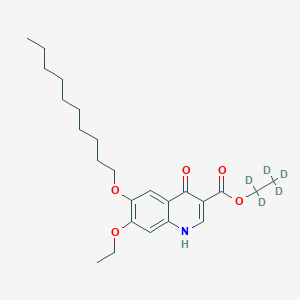
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
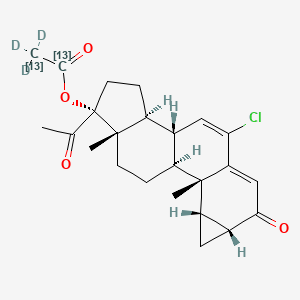
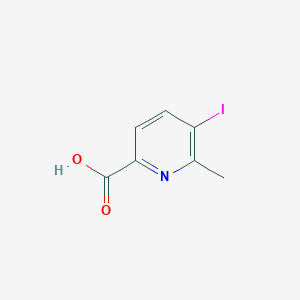

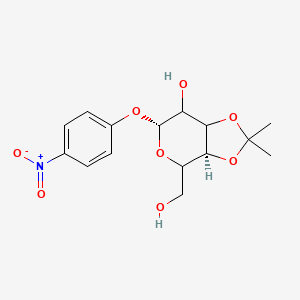
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)


